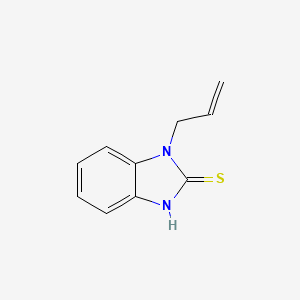

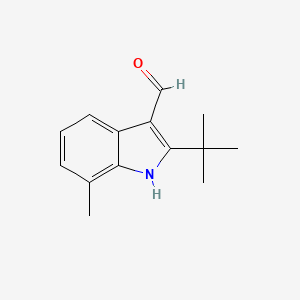

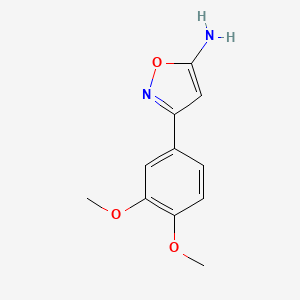

![molecular formula C20H39NO4 B1275057 Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- CAS No. 135447-09-5](/img/structure/B1275057.png)

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-

货号 B1275057

CAS 编号:

135447-09-5

分子量: 357.5 g/mol

InChI 键: KOHUSHSNNOEPFN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-” is a chemical compound with the molecular formula C20H39NO4 . It is also known by other names such as “2-[2-(dioctylamino)-2-oxoethoxy]acetic acid” and “N,N-Di-n-octyl-3-oxapentanedioic Acid Monoamide” among others .

Molecular Structure Analysis

The molecular weight of the compound is 357.5 g/mol . The InChI string, which represents the structure of the compound, is "InChI=1S/C20H39NO4/c1-3-5-7-9-11-13-15-21(16-14-12-10-8-6-4-2)19(22)17-25-18-20(23)24/h3-18H2,1-2H3,(H,23,24)" . This indicates the connectivity and hydrogen placement in the molecule.Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 6, indicating its partition coefficient . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has a rotatable bond count of 18 . The exact mass and monoisotopic mass of the compound are both 357.28790873 g/mol . The topological polar surface area is 66.8 Ų .科学研究应用

- Application : Acetic acid plays an essential role in conferring tolerance to water deficit stress in plants . This mechanism has great potential for solving the global food crisis and preventing desertification caused by global warming .

- Methods : Acetic acid confers tolerance to water deficit stress via networks involving phytohormones, genes, and chromatin regulation .

- Results : The application of acetic acid has been found to increase plant tolerance to drought, potentially contributing to improved crop yields in arid conditions .

- Application : Acetic acid has several applications in the food industry. It is traditionally known as vinegar and is used as an acidulant, which is used to give a characteristic flavor profile to food . It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry .

- Methods : Acetic acid is used directly in food or as part of food processing procedures .

- Results : The use of acetic acid in food preservation and flavoring has been widely accepted and contributes to the diversified food culture .

- Application : Acetic acid can be synthesized from methanol and CO2 under ambient reaction conditions without using molecular hydrogen .

- Methods : The process involves the use of an octa-sulfur bound cobalt phthalocyanine .

- Results : The maximum conversion of methanol achieved is 60% with a selectivity of 81% towards acetic acid .

Drought Stress Tolerance in Plants

Food Industry

Photocatalytic Synthesis of Acetic Acid

- Application : Compounds retaining the diglycolamide skeleton and [2-(dioctylamino)-2-oxoethoxy]acetic acid participate in the lanthanide complexation to form mixed Ln-degradation product-TODGA complexes . This is particularly relevant in the context of nuclear fuel reprocessing by liquid–liquid separations .

- Methods : The effects of the presence of 1-octanol as phase modifier in organic phase and nitric acid concentration in aqueous phase were investigated . An increase in nitric acid concentration protects TODGA from radiolysis as nitrate absorbs the radicals .

- Results : The slight sensitizing effect of 1-octanol is due to a combination of several competitive effects: a protective effect from TODGA–octanol adducts and a sensitizing effect from an increase in the water concentration in the organic phase, which produces ˙OH radicals .

- Application : Acetic acid bacteria are versatile organisms converting a number of carbon sources into biomolecules of industrial interest . Such properties make acetic acid bacteria appropriate organisms for food, chemical, medical, pharmaceutical and engineering applications .

- Methods : The use of AAB in bioprocesses spans from consolidated applications mainly linked to the oxidative fermentation pathways (acetic acid in vinegar production, gluconic acid, 2-keto-gulonic acid and dihydroxyacetone) to biopolymer production, such as BC and fructans .

- Results : The production yield of metabolites obtained by acetic acid bacteria is still not satisfying . However, new biotechnological advances are being made to optimize the industrial production .

Radiolytic Degradation of TODGA

Oxidative Fermentations and Exopolysaccharides Production

属性

IUPAC Name |

2-[2-(dioctylamino)-2-oxoethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO4/c1-3-5-7-9-11-13-15-21(16-14-12-10-8-6-4-2)19(22)17-25-18-20(23)24/h3-18H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHUSHSNNOEPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404031 | |

| Record name | Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- | |

CAS RN |

135447-09-5 | |

| Record name | Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Di-n-octyl-3-oxapentanedioic Acid Monoamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

In Examples 2, 3 and 4 wherein a ratio of the amount (B mmol) of dioctylamine to the amount (A mmol) of diglycolic anhydride is 1.0≦B/A≦1.2, the DODGAA's were obtained in high yields while their Nd/Pr separation factor indicative of the separation ability of a metal extractant and the phase separation were satisfactory.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

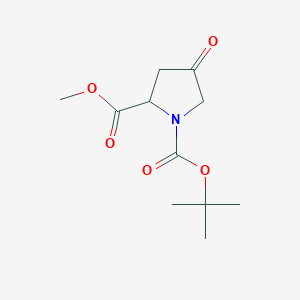

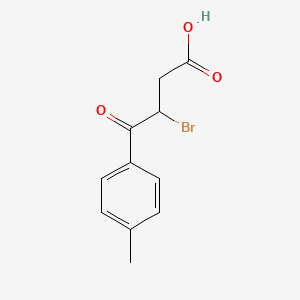

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)